2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Another approach involves the use of N,N-diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide as a precursor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and other advanced synthetic techniques suggests that scalable production could be feasible with further optimization .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: Reactions involving the substitution of functional groups on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include Dess–Martin periodinane, activated manganese (IV) oxide, and various β-enaminone derivatives .
Major Products
The major products formed from these reactions include various 2,7-disubstituted pyrazolo[1,5-a]pyrimidines, which have significant photophysical properties .
Scientific Research Applications
2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzymatic inhibitor and its anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of fluorescent probes and other optical materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a moderate PI3K δ inhibitor with poor selectivity toward the alpha isoform . The compound’s photophysical properties are influenced by electron-donating groups at position 7 on the fused ring, which improve both absorption and emission behaviors .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with significant thermal stability.
Uniqueness
2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique difluoromethyl group, which imparts distinct photophysical properties and potential biological activities .
Properties
Molecular Formula |
C7H6F2N4 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H6F2N4/c8-7(9)4-3-6-11-2-1-5(10)13(6)12-4/h1-3,7H,10H2 |
InChI Key |
CIOIAZCSNRVCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(F)F)N=C1)N |
Origin of Product |
United States |
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